2-((4-Butylphenyl)amino)-6-(methylthio)-9H-purine
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Description
2-((4-Butylphenyl)amino)-6-(methylthio)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds Purines are significant in biochemistry due to their role in the structure of DNA and RNA, as well as their involvement in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenyl)amino)-6-(methylthio)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylaniline and 6-chloropurine.
Nucleophilic Substitution: 4-butylaniline undergoes nucleophilic substitution with 6-chloropurine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Thioether Formation: The intermediate product is then reacted with a methylthiolating agent, such as methyl iodide, under basic conditions to introduce the methylthio group at the 6-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of
Properties
CAS No. |
104715-70-0 |
---|---|
Molecular Formula |
C16H19N5S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-methylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5S/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
InChI Key |
KZOFMVLEQMEJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)SC)NC=N3 |
Origin of Product |
United States |
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